molecular formula C13H10BrF2NO5 B8168654 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2-difluoroethoxy)benzoate

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2-difluoroethoxy)benzoate

Cat. No.: B8168654
M. Wt: 378.12 g/mol
InChI Key: LNMFEVFBJYEPNY-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2-difluoroethoxy)benzoate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2-difluoroethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-(2,2-difluoroethoxy)benzoic acid and 2,5-dioxopyrrolidin-1-yl.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-bromo-2-(2,2-difluoroethoxy)benzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated carboxylic acid is then reacted with 2,5-dioxopyrrolidin-1-yl to form the ester bond, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(2,2-difluoroethoxy)benzoate can undergo various chemical reactions, including:

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Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(2,2-difluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO5/c14-7-1-2-8(9(5-7)21-6-10(15)16)13(20)22-17-11(18)3-4-12(17)19/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMFEVFBJYEPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Br)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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